

Technical Guide: Spectroscopic Data for CAS Number 40912-11-6

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 4-(3-methoxy-3-oxopropyl)benzoate*

Cat. No.: B121839

[Get Quote](#)

Compound Name: Methyl 3-(4-(methoxycarbonyl)phenyl)propanoate

This technical guide provides a comprehensive overview of the spectroscopic data available for the compound with CAS number 40912-11-6, identified as methyl 3-(4-(methoxycarbonyl)phenyl)propanoate. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data obtained for CAS number 40912-11-6.

Table 1: Infrared (IR) Spectroscopy Data[1]

Wavenumber (v _{max} /cm ⁻¹)	Interpretation
2982	C-H stretch (alkane)
1719	C=O stretch (ester)
1590	C=C stretch (aromatic)
1574	C=C stretch (aromatic)
1279	C-O stretch (ester)
1176	C-O stretch (ester)

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Data (400 MHz, CDCl₃)[1]

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
7.97	d	8.3	2H	Aromatic CH
7.28	d	8.3	2H	Aromatic CH
3.90	s	-	3H	-OCH ₃ (ester)
3.67	s	-	3H	-OCH ₃ (ester)
3.01	t	7.7	2H	-CH ₂ -
2.66	t	7.7	2H	-CH ₂ -

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data (100 MHz, CDCl₃)[1]

Chemical Shift (δ , ppm)	Carbon Type
173.0	C=O (ester)
167.0	C=O (ester)
145.9	Aromatic C
129.8 (2C)	Aromatic CH
128.3 (3C)	Aromatic C/CH
52.0	-OCH ₃
51.7	-OCH ₃
35.2	-CH ₂ -
30.8	-CH ₂ -

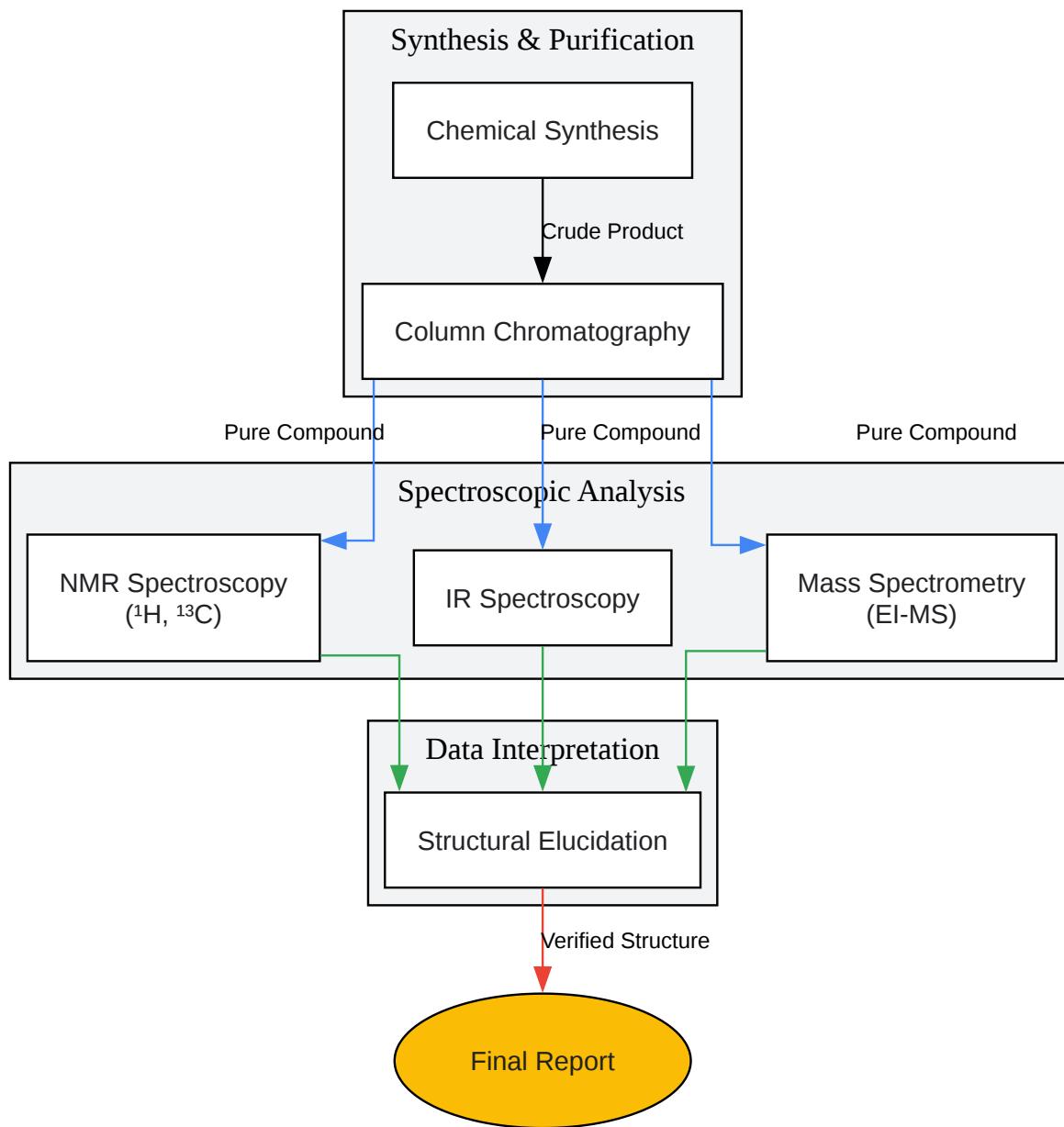
Table 4: Electron Ionization Mass Spectrometry (EI-MS) Data[1]

m/z	Relative Intensity (%)	Interpretation
222	19	Molecular Ion [M] ⁺
191	21	[M - OCH ₃] ⁺
163	14	[M - COOCH ₃] ⁺
162	100	[M - CH ₃ OH - CO] ⁺ or other fragmentation
149	12	Fragmentation
131	69	Fragmentation
121	22	Fragmentation

Experimental Protocols

The data presented was obtained from the characterization of the isolated product following a chemical synthesis.

2.1. Synthesis and Purification


A typical procedure for the synthesis involves a conjugate addition of aryl halides or triflates onto electron-deficient olefins.^[1] Following the reaction, the solvent is evaporated, and the resulting product is purified using column chromatography on silica gel with a pentane/diethyl ether eluent.^[1] The compound was isolated as a pasty yellow solid.^[1]

2.2. Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl_3) at 293 K.^[1] Tetramethylsilane (TMS) was used as an internal standard.^[1]
- Infrared (IR) Spectroscopy: The IR spectrum was recorded, and the characteristic absorption bands (ν_{max}) are reported in reciprocal centimeters (cm^{-1}).^[1]
- Mass Spectrometry (MS): Electron Ionization (EI) mass spectra were obtained using a spectrometer coupled to a gas chromatograph.^[1] The data is presented as mass-to-charge ratios (m/z) with their relative intensities.^[1]

Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Data for CAS Number 40912-11-6]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b121839#cas-number-40912-11-6-spectroscopic-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com